molecular formula C13H19N3O B5292981 1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylurea

1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylurea

Cat. No.: B5292981
M. Wt: 233.31 g/mol
InChI Key: CMDRPZWMFUXYRN-PTNGSMBKSA-N
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Description

1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylurea is an organic compound with a complex structure that includes a phenylurea moiety and a substituted pentan-2-ylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylurea typically involves the reaction of a substituted amine with an isocyanate. The reaction conditions often require a solvent such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylurea moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding urea derivative, while reduction could produce an amine.

Scientific Research Applications

1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylthiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylcarbamate: Similar structure but with a carbamate group instead of the urea moiety.

Uniqueness

1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylurea is unique due to its specific substitution pattern and the presence of both a phenylurea and a substituted pentan-2-ylideneamino group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10(2)9-11(3)15-16-13(17)14-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H2,14,16,17)/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDRPZWMFUXYRN-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NNC(=O)NC1=CC=CC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=N\NC(=O)NC1=CC=CC=C1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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